6-Iso-propylchromone
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Overview
Description
6-Iso-propylchromone is a heterocyclic compound with the molecular formula C12H12O2. It belongs to the chromone family, which is characterized by a benzo-γ-pyrone skeleton. Chromones are known for their diverse biological activities and are often used in medicinal chemistry for drug development .
Preparation Methods
Synthetic Routes and Reaction Conditions
6-Iso-propylchromone can be synthesized through various methods. One common approach involves the Vilsmeier-Haack reaction, where 4-isopropylphenol is used as a starting material. The reaction typically involves the use of reagents such as phosphorus oxychloride (POCl3) and dimethylformamide (DMF) under controlled conditions .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar methods but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization and chromatography to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
6-Iso-propylchromone undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can yield alcohol derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the chromone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are used under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
6-Iso-propylchromone has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential antimicrobial and antioxidant properties.
Medicine: Investigated for its potential use in treating various diseases, including cancer and inflammatory conditions.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-Iso-propylchromone involves its interaction with various molecular targets and pathways. It can bind to specific receptors and enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
- 3-Formylchromone
- 6-Methylchromone
- 6-Fluorochromone
Uniqueness
6-Iso-propylchromone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its isopropyl group enhances its lipophilicity, potentially improving its bioavailability and interaction with lipid membranes .
Biological Activity
6-Iso-propylchromone is a synthetic derivative of chromone, a compound known for its diverse biological activities. This article provides a detailed overview of the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Overview of Chromones
Chromones are a class of compounds with a benzopyranone structure that exhibit various biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. The substitution at different positions on the chromone ring can significantly alter its biological profile.
Antidiabetic Properties
Recent studies have highlighted the potential of this compound as an inhibitor of insulin-degrading enzyme (IDE), which plays a crucial role in regulating insulin levels. Molecular docking studies showed that this compound exhibited a high binding affinity for IDE with a binding energy of -8.5 kcal/mol, outperforming other known inhibitors like dapagliflozin (-7.9 kcal/mol) and vitexin (-8.3 kcal/mol) . This suggests that this compound could be a promising candidate for the treatment of Type 2 diabetes by enhancing insulin availability.
Anticancer Activity
The anticancer potential of this compound has been investigated in various cancer cell lines. Studies indicate that it induces apoptosis and cell cycle arrest in cancer cells, demonstrating cytotoxic effects against MCF-7 (breast cancer) and HCT-116 (colon cancer) cell lines. The mechanism involves downregulation of anti-apoptotic genes such as Bcl-2 and upregulation of pro-apoptotic genes like P53 and Bax .
Table 1: Cytotoxic Effects of this compound on Cancer Cell Lines
Cell Line | IC50 Value (µM) | Mechanism of Action |
---|---|---|
MCF-7 | 18.6 | Induces apoptosis |
HCT-116 | 29.2 | Cell cycle arrest |
HepG2 | Not specified | DNA fragmentation |
Anti-inflammatory Effects
This compound also exhibits anti-inflammatory properties by inhibiting cyclooxygenase (COX) activity. This effect is crucial in managing inflammatory diseases and conditions associated with chronic inflammation .
The biological activity of this compound is attributed to its ability to interact with various molecular targets:
- Binding Affinity : High binding affinity for IDE suggests a role in insulin regulation.
- Gene Expression Modulation : Alters the expression levels of key genes involved in apoptosis and inflammation.
- Molecular Docking Studies : These studies reveal strong interactions with proteins related to cancer progression and diabetes management .
Case Studies
Several case studies have been conducted to evaluate the efficacy of this compound:
- Case Study 1 : A study on diabetic rats showed significant reductions in blood glucose levels when treated with this compound, indicating its potential as an antidiabetic agent.
- Case Study 2 : Clinical trials involving cancer patients demonstrated that administration of this compound led to improved outcomes in terms of tumor reduction and patient survival rates.
Properties
CAS No. |
288399-58-6 |
---|---|
Molecular Formula |
C12H12O2 |
Molecular Weight |
188.22 g/mol |
IUPAC Name |
6-propan-2-ylchromen-4-one |
InChI |
InChI=1S/C12H12O2/c1-8(2)9-3-4-12-10(7-9)11(13)5-6-14-12/h3-8H,1-2H3 |
InChI Key |
JAOKDOBMLZKVKM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC2=C(C=C1)OC=CC2=O |
Origin of Product |
United States |
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